Dimethyl 5-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a methanesulfonyl group, and a benzene ring with carboxylate groups. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the benzene ring with carboxylate groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of the Benzene Ring with Carboxylate Groups: This can be accomplished through coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production. Catalysts and automated systems may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE: The parent compound.
1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE Derivatives: Compounds with slight modifications in the structure, such as different substituents on the benzene ring or piperidine ring.
Uniqueness
The uniqueness of 1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N2O7S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
dimethyl 5-[[1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H28N2O7S/c1-16-6-4-5-7-18(16)15-34(30,31)26-10-8-17(9-11-26)22(27)25-21-13-19(23(28)32-2)12-20(14-21)24(29)33-3/h4-7,12-14,17H,8-11,15H2,1-3H3,(H,25,27) |
InChI Key |
IMBAFHQQUMTLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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